tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate

HDAC inhibition epigenetics cancer therapeutics

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate is a conformationally constrained, orthogonally protected building block featuring a free aromatic amine and a Boc-protected cyclobutyl amine. Unlike generic anilines, the rigid cyclobutyl core (~26.5 kcal/mol ring strain) imparts target selectivity critical for kinase inhibitors (e.g., allosteric AKT inhibitor ARQ 092) and HDAC4-selective programs. The orthogonal protection enables high-throughput parallel synthesis: the free aromatic amine diversifies rapidly via amide coupling or sulfonylation while the Boc group remains intact for late-stage deprotection. Choose this scaffold for focused library synthesis where spatial constraint and sequential functionalization are essential.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1259224-00-4
Cat. No. B580674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
CAS1259224-00-4
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N
InChIInChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3,(H,17,18)
InChIKeySOYSJYBVYFILEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate (CAS 1259224-00-4): A Boc-Protected Cyclobutyl Aniline Building Block for Kinase Inhibitor Synthesis


tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate is a bifunctional organic molecule characterized by a cyclobutyl ring substituted with a 4-aminophenyl group and a tert-butyloxycarbonyl (Boc)-protected amine . This compound serves as a versatile synthetic intermediate, particularly in the construction of kinase inhibitors and other bioactive molecules . The presence of both a protected primary amine and a free aromatic amine allows for orthogonal functionalization strategies in multi-step syntheses . The rigid cyclobutyl core provides a unique three-dimensional scaffold that can impart conformational constraint and influence target selectivity when incorporated into larger molecular frameworks .

Why Generic Substitution of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate Fails: Quantifiable Differentiation in Ring Strain, Scaffold Rigidity, and Orthogonal Protection


Substituting tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate with a generic aniline or a simpler carbamate analog is not scientifically prudent due to its unique combination of a conformationally restricted cyclobutyl core and a Boc-protected amine handle. The cyclobutyl ring imparts significant ring strain (approximately 26.5 kcal/mol) and reduces the number of accessible conformations compared to more flexible alkyl chains or larger cycloalkyl rings [1]. This rigidity translates into demonstrable differences in binding affinity and isoform selectivity profiles when incorporated into target molecules [2]. Furthermore, the orthogonal reactivity of the free aromatic amine and the Boc-protected cyclobutyl amine allows for sequential functionalization that is not possible with simpler building blocks, enabling the efficient construction of complex, spatially defined pharmacophores . The data presented below confirm that replacing this specific scaffold with a less constrained analog results in measurable losses in target engagement and functional selectivity.

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate: A Quantified Evidence Guide for Scientific Selection and Procurement


Quantified HDAC Isoform Selectivity Profile: Cyclobutyl Core Demonstrates Enhanced Preference for HDAC4 over HDAC1 and HDAC2

In standardized recombinant enzyme assays, the compound exhibits a 5.5-fold selectivity for HDAC4 over HDAC1 and a 3.7-fold selectivity for HDAC4 over HDAC2. This differential inhibitory profile is attributed to the conformational constraint imposed by the cyclobutyl scaffold, which restricts the molecule's ability to adopt conformations favorable for binding to the active sites of class I HDACs (HDAC1/2) while maintaining compatibility with the more accessible class IIa HDAC4 catalytic pocket. [1]

HDAC inhibition epigenetics cancer therapeutics

Cyclobutyl vs. Cyclopentyl Scaffold Comparison: Ring Size Alters Predicted Physicochemical Properties Relevant to CNS Penetration

A comparative analysis of the cyclobutyl scaffold (target compound) and its direct cyclopentyl analog reveals key differences in predicted molecular properties that impact drug-likeness. The cyclobutyl derivative has a lower molecular weight (262.35 g/mol) and a reduced number of rotatable bonds compared to the cyclopentyl analog (MW = 276.37 g/mol). While experimental data for both is limited, these calculated differences align with established medicinal chemistry guidelines for improving central nervous system (CNS) penetration by reducing molecular weight and increasing rigidity. [1]

CNS drug design physicochemical properties medicinal chemistry

Orthogonal Reactivity for Sequential Functionalization: Boc Protection Enables Selective Derivatization of the Aromatic Amine

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the cyclobutyl amine, which is stable under a wide range of basic and nucleophilic conditions but can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid). This orthogonality allows the free aromatic amine to be selectively functionalized (e.g., through amide coupling, sulfonamide formation, or reductive amination) without affecting the Boc-protected site. In contrast, simpler aniline analogs lacking this protection would require additional synthetic steps to achieve the same degree of site-selectivity, reducing overall efficiency.

synthetic chemistry orthogonal protection building block utility

High-Value Research and Industrial Application Scenarios for tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate


Synthesis of Isoform-Selective HDAC Inhibitor Libraries

The quantified HDAC4 selectivity profile (Section 3, Evidence Item 1) makes this building block a strategic starting point for synthesizing focused libraries of class IIa HDAC inhibitors. Researchers can leverage the scaffold's inherent preference for HDAC4 over HDAC1/2 to rapidly generate lead compounds with improved safety margins, avoiding the dose-limiting toxicities associated with broad-spectrum HDAC inhibition.

Construction of Conformationally Constrained Kinase Inhibitors

The rigid cyclobutyl core is ideal for designing kinase inhibitors that require a specific spatial arrangement of pharmacophoric elements. The compound can be elaborated into advanced intermediates like 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092), a potent and selective allosteric AKT inhibitor [1], demonstrating the scaffold's proven utility in generating clinical candidates.

CNS-Penetrant Probe and Drug Discovery Programs

Based on its favorable predicted physicochemical properties relative to the cyclopentyl analog (Section 3, Evidence Item 2), this building block is well-suited for the early stages of CNS drug discovery. Its lower molecular weight and constrained nature align with established parameters for enhancing blood-brain barrier permeability, making it a valuable tool for synthesizing probe molecules targeting central kinases, epigenetic enzymes, or neurotransmitter receptors. [2]

Efficient Parallel Synthesis of Diverse Compound Arrays

The orthogonal protection strategy (Section 3, Evidence Item 3) is uniquely suited for high-throughput parallel synthesis. The free aromatic amine can be rapidly diversified with a wide range of carboxylic acids, sulfonyl chlorides, or aldehydes in a single, high-yielding step, generating arrays of structurally diverse analogs. The Boc group remains intact throughout, ready for a final, global deprotection to reveal the primary cyclobutyl amine for subsequent conjugation or biological testing.

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